molecular formula C9H12N2O B15074855 1-Methyl-3-(m-tolyl)urea CAS No. 23138-63-8

1-Methyl-3-(m-tolyl)urea

Cat. No.: B15074855
CAS No.: 23138-63-8
M. Wt: 164.20 g/mol
InChI Key: GPFRYTPWIIKGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(m-tolyl)urea is an organic compound with the molecular formula C9H12N2O. It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group and another by a m-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(m-tolyl)urea can be synthesized through several methods. One common approach involves the reaction of m-toluidine with methyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(m-tolyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-(m-tolyl)carbamate, while reduction could produce N-methyl-m-toluidine .

Scientific Research Applications

1-Methyl-3-(m-tolyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-3-(m-tolyl)urea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(m-tolyl)urea is unique due to the specific positioning of the methyl and m-tolyl groups, which can influence its reactivity and interactions with other molecules. This positioning can result in distinct chemical and biological properties compared to its isomers and analogs .

Properties

IUPAC Name

1-methyl-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFRYTPWIIKGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23138-63-8
Record name 1-METHYL-3-(M-TOLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.